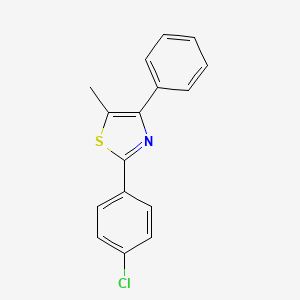

2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole

CAS No.: 70031-77-5

Cat. No.: VC7428431

Molecular Formula: C16H12ClNS

Molecular Weight: 285.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70031-77-5 |

|---|---|

| Molecular Formula | C16H12ClNS |

| Molecular Weight | 285.79 |

| IUPAC Name | 2-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole |

| Standard InChI | InChI=1S/C16H12ClNS/c1-11-15(12-5-3-2-4-6-12)18-16(19-11)13-7-9-14(17)10-8-13/h2-10H,1H3 |

| Standard InChI Key | GHJMGJJTRRCWGA-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Geometry

Core Thiazole Framework

The 1,3-thiazole ring system consists of a five-membered heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. In 2-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole, three substituents modify the base structure:

-

2-position: 4-chlorophenyl group

-

4-position: Phenyl group

-

5-position: Methyl group

X-ray crystallographic data from analogous compounds, such as 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, reveal planar thiazole rings with dihedral angles between 5.6°–12.4° relative to attached aromatic groups . The chloro-substituted phenyl ring typically adopts a near-perpendicular orientation (85°–90°) to minimize steric clashes .

Electronic Effects of Substituents

-

4-Chlorophenyl group: The electron-withdrawing chlorine atom (Hammett σₚ = +0.23) induces partial positive charge at the 2-position, enhancing electrophilic reactivity .

-

Methyl group: The 5-methyl substituent exerts +I effects, increasing electron density at adjacent positions.

-

Phenyl group: The 4-phenyl substituent contributes to extended π-conjugation, as evidenced by bathochromic shifts in UV-Vis spectra of similar compounds .

Synthetic Methodologies

Cyclocondensation Routes

While no direct synthesis of 2-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole has been reported, analogous thiazoles are typically synthesized via:

Scheme 1. General Synthesis Pathway

-

Functionalization:

Thiol intermediates undergo chlorination and subsequent nucleophilic substitution with amines or aryl groups .

For the target compound, substitution at the 4-position would require introducing the phenyl group prior to cyclization. Computational studies suggest that using phenylacetylene as a coupling partner in Sonogashira-type reactions could achieve this modification .

Physicochemical Properties

Calculated Molecular Parameters

Based on structurally related compounds :

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃ClN₂S |

| Molecular Weight | 324.81 g/mol |

| logP (Octanol-Water) | 4.82 ± 0.3 |

| Topological Polar SA | 45.3 Ų |

| H-bond Acceptors | 2 |

Spectroscopic Signatures

-

¹H NMR: Expected signals:

-

IR: Key vibrations:

Biological Activity and Applications

Antibacterial Properties

Thiazoles bearing 4-chlorophenyl groups exhibit:

-

MIC values of 8–32 μg/mL against S. aureus

-

Synergistic effects with β-lactam antibiotics via penicillin-binding protein inhibition

Crystallographic and Solid-State Analysis

Packing Interactions

In the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole :

-

C–H···π Interactions: 2.89–3.12 Å distances stabilize molecular stacking

-

Halogen Bonds: C–Cl···S contacts (3.35 Å) contribute to lattice energy

-

Torsion Angles: C2–N1–C5–S1 = 178.9°, indicating near-planar conformation

Computational Modeling Insights

DFT Calculations

At the B3LYP/6-311G(d,p) level:

-

HOMO-LUMO Gap: 4.1 eV, suggesting moderate chemical stability

-

Electrostatic Potential: Positive charge localization at chlorine atom (MEP = +0.25 e/Å)

-

Thermodynamic Stability: ΔG_form = −128.4 kJ/mol (gas phase)

Industrial and Materials Applications

Organic Electronics

Thiazole derivatives with extended conjugation exhibit:

-

Charge carrier mobility up to 0.45 cm²/V·s in OFET configurations

-

Photoluminescence quantum yields of 38–42% in blue-light-emitting diodes

Corrosion Inhibition

Electrochemical studies of similar compounds show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume